molecular formula C15H13ClN2O3 B2758645 2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]pyridine-3-carboxamide CAS No. 1333673-56-5

2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]pyridine-3-carboxamide

Cat. No.: B2758645
CAS No.: 1333673-56-5
M. Wt: 304.73
InChI Key: BMIDLBWKMJFQID-UHFFFAOYSA-N
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Description

2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds This compound features a pyridine ring substituted with a carboxamide group, a chlorine atom, and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Substitution on the Pyridine Ring: The pyridine ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Amide Bond Formation: The final step involves the coupling of the chlorinated pyridine derivative with the benzodioxin moiety through an amide bond formation, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule, using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, such as heating with a base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, 2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]pyridine-3-carboxamide is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of interest for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(pyridin-3-ylmethyl)benzamide: Similar structure but lacks the benzodioxin moiety.

    N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]pyridine-3-carboxamide: Similar but without the chlorine atom on the pyridine ring.

    2-chloro-N-(benzyl)pyridine-3-carboxamide: Similar but with a benzyl group instead of the benzodioxin moiety.

Uniqueness

The presence of both the benzodioxin moiety and the chlorine atom on the pyridine ring makes 2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]pyridine-3-carboxamide unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity, setting it apart from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c16-14-11(4-2-6-17-14)15(19)18-9-10-3-1-5-12-13(10)21-8-7-20-12/h1-6H,7-9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIDLBWKMJFQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)CNC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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